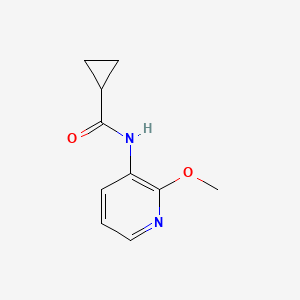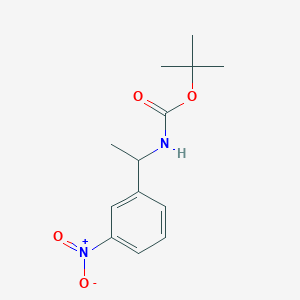
(3-Hvdroxy-phenylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-phenylsulfanyl)-acetic acid, also known as 3-HPA, is a small molecule with potential therapeutic applications in various diseases. It is a derivative of phenylsulfanyl acetic acid, which is a well-known anti-inflammatory agent. 3-HPA has been studied extensively for its anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of (3-Hvdroxy-phenylsulfanyl)-acetic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that (3-Hvdroxy-phenylsulfanyl)-acetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also has antioxidant effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, (3-Hvdroxy-phenylsulfanyl)-acetic acid has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Hvdroxy-phenylsulfanyl)-acetic acid in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different diseases.
Orientations Futures
Future research on (3-Hvdroxy-phenylsulfanyl)-acetic acid should focus on elucidating its mechanism of action and exploring its therapeutic potential in different diseases. Additionally, studies should investigate the optimal dosage and administration route for (3-Hvdroxy-phenylsulfanyl)-acetic acid to maximize its therapeutic effects while minimizing any potential side effects. Finally, more research is needed to evaluate the safety and efficacy of (3-Hvdroxy-phenylsulfanyl)-acetic acid in clinical trials.
Méthodes De Synthèse
(3-Hvdroxy-phenylsulfanyl)-acetic acid can be synthesized from phenylsulfanyl acetic acid by reacting it with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then hydrolyzed to yield (3-Hvdroxy-phenylsulfanyl)-acetic acid.
Applications De Recherche Scientifique
(3-Hvdroxy-phenylsulfanyl)-acetic acid has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWHVKUWRKYHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)




![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)